1-Benzyl-1H-pyrrole-3,4-dicarbaldehyde
Description
Properties
CAS No. |
92763-72-9 |
|---|---|
Molecular Formula |
C13H11NO2 |
Molecular Weight |
213.23 g/mol |
IUPAC Name |
1-benzylpyrrole-3,4-dicarbaldehyde |
InChI |
InChI=1S/C13H11NO2/c15-9-12-7-14(8-13(12)10-16)6-11-4-2-1-3-5-11/h1-5,7-10H,6H2 |
InChI Key |
QBLHFWJPNYVFPL-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CN2C=C(C(=C2)C=O)C=O |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural Features and Substituent Effects
The following table summarizes key structural analogs and their substituents:
Key Observations :
- Electronic Effects : Electron-withdrawing groups (e.g., sulfonyl, chloro) decrease electron density on the pyrrole ring, enhancing electrophilic reactivity at the aldehyde positions. Benzyl and methyl groups, being electron-donating, may stabilize the ring but reduce reactivity .
- Steric Effects : Bulky substituents (e.g., benzyl, phenylsulfonyl) hinder intermolecular interactions, as evidenced by lower melting points compared to smaller substituents like methyl .
Physical and Spectral Properties
Notable Trends:
- Melting Points : Sulfonyl and chloro substituents increase rigidity and melting points (e.g., 209–212°C for phenylsulfonyl derivatives) compared to benzyl or methyl analogs .
- Spectral Signatures : Aldehyde C=O stretches appear consistently near 1660–1700 cm⁻¹ in IR, while aromatic C=C vibrations range from 1448–1500 cm⁻¹ .
Critical Insights :
- Derivatization Utility : The dimethyl analog reacts rapidly with primary amines under mild conditions, making it ideal for HPLC analysis .
- Biological Activity: Chloro and sulfonyl derivatives exhibit notable antifungal and antimicrobial properties, likely due to enhanced electrophilicity and membrane disruption .
- Coordination Chemistry : Aldehyde groups in benzyl and phenyl analogs facilitate metal coordination, suggesting utility in catalysis or materials science .
Preparation Methods
Pyrrole Core Construction
The Hantzsch pyrrole synthesis remains a cornerstone for constructing substituted pyrroles. This one-pot reaction typically involves a β-ketoester (e.g., tert-butyl acetoacetate), an amine (e.g., benzylamine), and an α-haloketone (e.g., 2-bromoacetophenone) under elevated temperatures (200°C) in dimethylformamide (DMF) with N,N-diisopropylethylamine (DIPEA) as a base. For 1-benzylpyrrole derivatives, benzylamine serves as the amine component, introducing the N-benzyl group during cyclization.
Example Protocol
- Reactants : Benzylamine (1.0 equiv), tert-butyl acetoacetate (2.2 equiv), 2-bromoacetophenone (1.0 equiv).
- Conditions : DMF, 200°C, 8 min residence time in a continuous flow microreactor.
- Outcome : Generates tert-butyl ester-protected pyrrole-3-carboxylic acid derivatives (e.g., 1-benzyl-2-methyl-5-phenyl-1H-pyrrole-3-carboxylic acid).
Hydrolysis and Functionalization
The tert-butyl ester group in Hantzsch-derived pyrroles can be hydrolyzed in situ using HBr generated during the reaction. For di-aldehyde synthesis, however, further modification is required:
- Saponification : Convert esters to carboxylic acids using acidic or basic conditions.
- Reduction : Reduce carboxylic acids to hydroxymethyl groups (e.g., LiAlH4).
- Oxidation : Oxidize hydroxymethyl to aldehyde groups (e.g., MnO2 or Swern oxidation).
Challenges :
- Regioselective oxidation at both C3 and C4 positions.
- Over-oxidation to carboxylic acids without proper stoichiometric control.
Vilsmeier-Haack Double Formylation
Direct Formylation of 1-Benzylpyrrole
The Vilsmeier-Haack reaction (VH) is a robust method for introducing formyl groups onto electron-rich aromatic systems. For pyrroles, this typically targets α-positions (C2/C5), but steric and electronic effects from the N-benzyl group may favor β-formylation (C3/C4).
Optimized Protocol
- Reactants : 1-Benzylpyrrole (1.0 equiv), DMF (3.0 equiv), POCl3 (3.0 equiv).
- Conditions :
- Outcome : Theoretical yield of 1-benzyl-1H-pyrrole-3,4-dicarbaldehyde if regioselectivity favors dual β-formylation.
Supporting Evidence :
Regioselectivity Modulation
To favor C3/C4 formylation:
- Steric Hindrance : Bulkier substituents at C2/C5 (e.g., methyl or phenyl groups) may block α-positions.
- Electronic Effects : Electron-donating groups (e.g., methoxy) at C5 could redirect electrophilic attack to C3/C4.
Oxidation of Hydroxymethyl or Methyl Precursors
Hydroxymethyl Oxidation
Pyrroles with hydroxymethyl groups at C3/C4 can be oxidized to aldehydes using mild oxidizing agents:
- MnO2 : Selective oxidation in dichloromethane (DCM) at room temperature.
- TEMPO/NaOCl : Catalytic oxidation under biphasic conditions.
Synthetic Pathway :
- Introduce hydroxymethyl groups via Friedel-Crafts alkylation (e.g., formaldehyde and AlCl3).
- Oxidize sequentially or simultaneously.
Methyl Group Oxidation
Methyl groups are less reactive but can be oxidized via:
- KMnO4/H2SO4 : Harsh conditions risk pyrrole ring degradation.
- SeO2 : Selective oxidation to aldehydes in dioxane.
Example :
2-Methylpyrrole → 2-Formylpyrrole (72% yield with SeO2).
Palladium-Catalyzed Cross-Coupling
Suzuki-Miyaura Coupling
Introduce pre-formylated boronates to halogenated pyrroles:
- Reactants : 3,4-Dibromo-1-benzylpyrrole, formylphenylboronic acid.
- Catalyst : Pd(PPh3)4, K2CO3, DME/H2O.
Limitations :
- Requires stable halogenated pyrrole precursors.
- Competitive debromination or over-coupling.
Multi-Step Protection and Functionalization
Sequential Formylation with Protective Groups
- First Formylation : Protect C3-aldehyde as an acetal.
- Second Formylation : Introduce C4-aldehyde via VH.
- Deprotection : Remove acetal under acidic conditions.
Advantages :
- Prevents over-formylation.
- Enhances regiochemical control.
Continuous Flow Synthesis Adaptations
Integrated Microreactor Systems
Combining Hantzsch pyrrole synthesis with in-line formylation:
- Microreactor 1 : Pyrrole synthesis (200°C, 8 min).
- Microreactor 2 : Vilsmeier-Haack formylation (70°C, 6 h).
Benefits :
- Minimizes intermediate isolation.
- Improves yield (e.g., 65% in flow vs. 40% in batch for carboxylic acids).
Q & A
Basic Questions
Q. What are the optimal synthetic routes for 1-Benzyl-1H-pyrrole-3,4-dicarbaldehyde, and how can reaction conditions be optimized for higher yields?
- Methodological Answer : The compound can be synthesized via the Vilsmeier-Haak reaction, which involves reacting a pyrrole precursor with dimethylformamide (DMF) and phosphorus oxychloride (POCl₃). For example, analogous compounds like 2,5-dichloro-1-(N-substituted phenyl)-1H-pyrrole-3,4-dicarbaldehyde were synthesized by slowly adding POCl₃ to cooled DMF at 5–10°C, followed by the addition of the precursor. Yield optimization requires strict temperature control (5–10°C) and stoichiometric precision. Post-synthesis purification via recrystallization (e.g., using ethanol) improves purity .
Q. How is this compound characterized using spectroscopic and analytical techniques?
- Methodological Answer :
- IR Spectroscopy : Aldehyde C=O stretches appear at ~2845 cm⁻¹, while aromatic C=C vibrations occur near 1440 cm⁻¹. NH₂ groups (if present in derivatives) show broad peaks at 3315–3128 cm⁻¹ .
- NMR : The aldehyde proton (CHO) resonates at δ 9.6–9.7 ppm in ¹H-NMR. Benzyl protons (Ar-H) appear as multiplet signals between δ 7.1–7.6 ppm. ¹³C-NMR reveals aldehyde carbons at ~198–199 ppm and aromatic carbons at 122–133 ppm .
- Elemental Analysis : Expected %C (54.64), %H (3.79), and %N (15.93) for derivatives should match experimental values within ±0.05% .
Q. What are the common purification methods for this compound, and how is purity validated?
- Methodological Answer : Recrystallization using ethanol or toluene is standard. Purity is validated via melting point consistency (e.g., derivatives like 2,5-diamino analogs melt sharply at 310–315°C) and chromatographic methods (HPLC or TLC). For example, RP-HPLC with UV detection at 254 nm is effective for quantifying aldehyde-containing derivatives .
Advanced Research Questions
Q. How can crystallographic data resolve conformational ambiguities in this compound?
- Methodological Answer : X-ray crystallography reveals dihedral angles between the pyrrole core and substituents. For instance, in the structurally similar 2,5-dimethyl-1-phenylsulfonyl analog, the pyrrole and phenyl rings form an 88.7° dihedral angle, while aldehyde groups deviate slightly (~5–10°) from the pyrrole plane. Such data guide DFT calculations to predict reactivity and intermolecular interactions .
Q. How do reaction conditions influence regioselectivity in derivatization reactions involving the aldehyde groups?
- Methodological Answer : Aldehyde reactivity is pH- and solvent-dependent. For example, derivatization with malononitrile in absolute ethanol at room temperature (3–4 hours) selectively targets the aldehyde groups, forming carbazole derivatives. Triethylamine acts as a catalyst, enhancing nucleophilic attack. Monitoring via TLC (hexane:ethyl acetate, 7:3) ensures reaction completion .
Q. How can discrepancies in NMR or IR data for derivatives be systematically addressed?
- Methodological Answer :
- Contradiction Analysis : Compare experimental data with literature values for analogous compounds (e.g., 2,5-diamino-1-(4-methylphenyl) derivatives).
- Purity Checks : Re-crystallize and re-analyze. Impurities like unreacted precursors often cause shifted peaks.
- Advanced Techniques : Use 2D NMR (COSY, HSQC) to assign overlapping signals. For example, ¹H-¹³C HSQC can resolve ambiguities in aldehyde vs. aromatic carbon environments .
Q. What strategies enable the use of this compound as a derivatization reagent in analytical chemistry?
- Methodological Answer : The aldehyde groups react with primary amines under mild conditions (2 minutes at 25°C) to form Schiff bases, enabling UV detection at 280–300 nm. For amino acid analysis, optimize reagent concentration (0.1–0.5 mM) and pH (7–9) to minimize side reactions. Validation via spike-recovery experiments in biological matrices ensures accuracy .
Key Challenges and Recommendations
- Synthesis : Side reactions (e.g., over-chlorination) may occur if POCl₃ is not added dropwise. Use ice baths and inert atmospheres for reproducibility .
- Characterization : Aldehyde oxidation during storage can skew data. Store under nitrogen at −20°C .
- Derivatization : Competing reactions (e.g., aldol condensation) require pH control. Use buffered solutions (pH 7–8) for amine derivatization .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
